A68828
Description
Historical Development and Discovery Context
The development of cyclic disulfide-rich peptides like A68828 is rooted in the broader exploration of peptide-based molecules for therapeutic and biochemical applications. The discovery of naturally occurring disulfide-rich cyclic peptides, such as cyclotides and conotoxins, demonstrated that cyclization and disulfide bonds confer enhanced stability and unique bioactivities. Synthetic analogs, including this compound, were developed to mimic or modulate the biological activities of endogenous peptides, particularly in the context of cardiovascular research and peptide drug design.
Classification within Atrial Natriuretic Peptide Analogs
This compound is classified as an analog within the family of atrial natriuretic peptides, which are characterized by their cyclic structures and the presence of disulfide bonds. Atrial natriuretic peptides are endogenous hormones that regulate blood pressure and fluid balance, and their analogs, including this compound, have been studied for their potential to modulate these physiological processes by targeting related receptors and signaling pathways. The structural motif of a disulfide-bridged ring is conserved in this class, contributing to both receptor specificity and metabolic stability.
Nomenclature Systems and Structural Identifiers
This compound is formally named L-Cysteinamide, L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanyl-glycyl-glycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-L-phenylalanyl-L-arginyl-, cyclic(2-13)-disulfide, reflecting its sequence and cyclization pattern. It is registered under the PubChem Compound Identifier (CID) 25079032, with a molecular formula and a molecular weight of 1602.0 g/mol. The nomenclature follows standard peptide conventions, listing each amino acid in sequence with stereochemistry (L-form) and indicating the cyclization via a disulfide bond between the second and thirteenth residues. The three-letter and one-letter amino acid codes, as established by international standards, are used in systematic descriptions.
Table 1. Structural Identifiers for this compound
| Identifier | Value |
|---|---|
| Common Name | This compound |
| Systematic Name | L-Cysteinamide, L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanyl-glycyl-glycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-L-phenylalanyl-L-arginyl-, cyclic(2-13)-disulfide |
| PubChem CID | 25079032 |
| Molecular Weight | 1602.0 g/mol |
Position within Cyclic Peptide Chemistry Research
This compound exemplifies the advances in cyclic peptide chemistry, particularly the synthesis and application of disulfide-rich macrocycles. Cyclic peptides are recognized for their enhanced stability, resistance to enzymatic degradation, and unique conformational properties compared to linear peptides. The development of efficient synthetic strategies, such as disulfide-driven cyclization and chemoselective macrocyclization methods, has enabled the production of complex cyclic peptides like this compound with high purity and yield. These advances have broadened the utility of cyclic peptides in probing biological systems and developing new therapeutic agents.
Table 2. Comparative Features of Cyclic and Linear Peptides
| Feature | Cyclic Peptides (e.g., this compound) | Linear Peptides |
|---|---|---|
| Structural Rigidity | High (due to cyclization) | Low |
| Enzymatic Stability | Enhanced | Lower |
| Synthetic Complexity | Higher | Lower |
| Functional Diversity | Broad (due to constrained conformations and disulfide bonds) | Moderate |
Significance in Peptide Science Advancement
The synthesis and study of this compound have contributed significantly to the field of peptide science. Disulfide-rich cyclic peptides serve as models for understanding structure-activity relationships, receptor interactions, and the impact of conformational constraints on biological function. The ability to engineer peptides with tailored stability and activity profiles has facilitated the design of peptide-based drugs and molecular probes. The methodologies developed for compounds like this compound are now applied widely in the synthesis of therapeutic peptides, imaging agents, and biomolecular tools, underscoring their impact on both fundamental research and translational science.
Table 3. Research Findings on Disulfide-Rich Cyclic Peptides
Properties
CAS No. |
132309-52-5 |
|---|---|
Molecular Formula |
C68H116N26O15S2 |
Molecular Weight |
1602.0 g/mol |
IUPAC Name |
(3S)-3-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[(2S)-2-amino-3-cyclohexylpropanoyl]iminoacetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C68H116N26O15S2/c1-5-36(3)52(63(108)88-45(30-39-19-11-8-12-20-39)59(104)86-43(23-15-27-81-67(75)76)56(101)91-48(35-111)62(107)94-61(106)47(34-110)90-55(100)40(69)21-13-25-79-65(71)72)93-58(103)44(24-16-28-82-68(77)78)87-60(105)46(31-51(97)98)89-64(109)53(37(4)6-2)92-57(102)42(22-14-26-80-66(73)74)85-50(96)33-83-49(95)32-84-54(99)41(70)29-38-17-9-7-10-18-38/h8,11-12,19-20,32,36-38,40-48,52-53,110-111H,5-7,9-10,13-18,21-31,33-35,69-70H2,1-4H3,(H,83,95)(H,85,96)(H,86,104)(H,87,105)(H,88,108)(H,89,109)(H,90,100)(H,91,101)(H,92,102)(H,93,103)(H,97,98)(H4,71,72,79)(H4,73,74,80)(H4,75,76,81)(H4,77,78,82)(H,94,106,107)/t36-,37-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-/m0/s1 |
InChI Key |
HCJNLCHEKMAIHX-WXWPIKAFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)C=NC(=O)[C@H](CC2CCCCC2)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C=NC(=O)C(CC2CCCCC2)N |
Synonyms |
A 68828 A-68828 A68828 |
Origin of Product |
United States |
Biological Activity
L-Cysteinamide, particularly in its complex form as L-arginyl-L-cysteinyl-3-cyclohexyl-L-alanylglycylglycyl-L-arginyl-L-isoleucyl-L-alpha-aspartyl-L-arginyl-L-isoleucyl-L-phenylalanyl-L-arginyl-, cyclic(2-13)-disulfide , is an intriguing compound with significant biological activity. This article delves into its structure, synthesis, and the biological effects observed in various studies, particularly focusing on its role as a potent inhibitor of tyrosinase and its implications in skin pigmentation.
Structure and Synthesis
L-Cysteinamide is characterized by a cyclic disulfide bond and a complex arrangement of amino acid residues. The presence of L-cysteine enhances its reactivity due to the thiol group, which is crucial for its biological activity. The synthesis of this compound typically involves several steps starting from L-cysteine or its derivatives. Recent advancements in synthetic methods have focused on improving enantiomeric purity and minimizing racemization during the synthesis process.
Inhibition of Tyrosinase
One of the most notable biological activities of L-cysteinamide is its ability to inhibit tyrosinase (TYR) , an enzyme critical for melanin synthesis. Studies have demonstrated that L-cysteinamide effectively inhibits TYR-mediated dopachrome formation in vitro and reduces melanin content in human melanoma cells (MNT-1) and normal human epidermal melanocytes (HEMs). This inhibition occurs through a dual mechanism: it prevents the synthesis of dopaquinone and diverts it towards the formation of DOPA-cysteinamide conjugates instead of dopachrome .
Key Findings:
- Inhibition Mechanism : L-Cysteinamide inhibits TYR activity without affecting mRNA or protein levels of TYR itself, indicating a direct enzymatic inhibition rather than a transcriptional effect .
- Melanin Content : It has been shown to decrease intracellular melanin levels under various conditions, including basal and stimulated states by alpha-MSH (melanocyte-stimulating hormone) .
Comparative Efficacy
In comparative studies with other thiol compounds (e.g., L-cysteine, N-acetylcysteine), L-cysteinamide exhibited superior efficacy in reducing melanin synthesis. This suggests that its unique structural features contribute significantly to its biological activity .
Case Studies
- Study on Eumelanin Synthesis :
- Cell Viability Assessment :
Data Tables
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| L-Cysteinamide | Cyclic disulfide with multiple amino acids | Potent TYR inhibitor; reduces melanin synthesis |
| L-Cysteine | Simple amino acid with thiol group | Precursor to cysteine derivatives; less complex |
| N-Acetylcysteine | Acetylated form of cysteine | Used for detoxification; lacks cyclic structure |
| Glutathione | Tripeptide containing cysteine | Functions as an antioxidant; different mechanism |
Scientific Research Applications
Inhibition of Melanin Synthesis
L-Cysteinamide has been identified as a potent inhibitor of tyrosinase, an enzyme crucial for melanin production. Research indicates that this compound effectively reduces melanin content in human melanoma cells without cytotoxic effects, making it a promising candidate for cosmetic applications aimed at skin lightening and treating hyperpigmentation .
Mechanism of Action
The inhibitory action of L-Cysteinamide on tyrosinase involves its unique structural features, including the cyclic disulfide bond which enhances its stability and bioactivity. Studies have shown that it outperforms other known antimelanogenic agents such as kojic acid and β-arbutin .
Potential Therapeutic Applications
- Cosmetic Industry : Due to its ability to inhibit melanin synthesis, L-Cysteinamide is being explored as an active ingredient in skin-lightening products.
- Pharmaceuticals : The compound's unique properties may offer therapeutic benefits in treating conditions associated with excessive pigmentation.
- Biochemical Research : Its role as a reducing agent for disulfide bonds makes it valuable in various biochemical assays and studies involving protein folding and stability .
Case Studies and Research Findings
- Study on Tyrosinase Inhibition : A study comparing various amidated amino acids found that L-Cysteinamide significantly inhibited dopachrome formation mediated by tyrosinase, highlighting its potential as an effective treatment for hyperpigmentation .
- Synthesis Optimization : Recent research has focused on optimizing the synthesis methods to enhance yield and purity while minimizing racemization during the production of L-Cysteinamide, ensuring high-quality outputs for research and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Mechanism of Action
The compound operates via a dual mechanism :
Direct inhibition of TYR activity, reducing the conversion of L-DOPA to dopaquinone.
Diverting dopaquinone to form conjugates with L-cysteinamide instead of progressing to dopachrome, a precursor of eumelanin .
In contrast, other thiol compounds (e.g., L-cysteine, glutathione) primarily act by conjugating with dopaquinone to produce pheomelanin, a less stable and less pigmented melanin type . Traditional inhibitors like kojic acid and β-arbutin directly block TYR activity but lack the dual action observed in L-cysteinamide .
Efficacy
Table 1 summarizes key efficacy comparisons:
Data derived from in vitro studies using mushroom TYR and MNT-1 cells indicate that L-cysteinamide achieves comparable or greater melanin reduction at lower concentrations than L-cysteine (0.3 mM) and traditional inhibitors .
Structural and Functional Advantages
The compound’s cyclic disulfide structure enhances stability compared to linear peptides (e.g., glutathione) or small molecules (e.g., kojic acid). Its amidated cysteine residue improves membrane permeability, enabling efficient intracellular action without requiring prodrug formulations .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common approach for synthesizing peptides of this complexity, utilizing Fmoc or Boc chemistry. The process involves:
- Immobilizing the initial amino acid (often the C-terminal residue) on a solid resin.
- Sequential addition of protected amino acids, with coupling agents like HBTU, HATU, or DIC to facilitate peptide bond formation.
- Use of orthogonal protecting groups (e.g., Trt, Boc, or Mmt) on side chains to prevent undesired reactions.
Incorporation of Non-Standard Residues
- Cyclohexylalanine is introduced via pre-synthesized Fmoc-protected amino acid derivatives.
- Cysteinamide (a cysteine derivative with an amide group) requires specialized synthesis, often starting from cysteine methyl ester or cysteine with subsequent amidation.
Peptide Cleavage and Purification
- After chain assembly, the peptide is cleaved from the resin using acid cocktails (e.g., TFA with scavengers).
- Purification is achieved through preparative HPLC, ensuring high purity for subsequent cyclization steps.
Disulfide Bond Formation and Cyclization
Selective Disulfide Formation
- The free thiol groups of cysteine residues are oxidized under mild, controlled conditions.
- Common oxidants include iodine , air oxidation , or glutathione redox systems .
- For selective formation of the cyclic(2-13)-disulfide, the specific cysteine residues involved are protected initially with orthogonal protecting groups, then deprotected selectively.
Cyclization Strategy
- The peptide with free thiols is dissolved in an appropriate buffer (e.g., phosphate buffer, pH 7-8).
- Oxidation is monitored via analytical HPLC or mass spectrometry.
- The formation of the cyclic disulfide is confirmed by spectroscopic methods, ensuring the correct disulfide bridge is formed without intermolecular cross-linking.
Optimization and Control Parameters
| Parameter | Description | Typical Conditions |
|---|---|---|
| Oxidant | Agent used for disulfide formation | Iodine (1-10 equivalents), air oxidation, or glutathione buffer |
| pH | Affects oxidation efficiency | pH 7-8 for mild oxidation |
| Temperature | Reaction rate control | 0-25°C to prevent overoxidation |
| Reaction Time | Duration of oxidation | 1-24 hours, depending on conditions |
Research Findings and Data Tables
Table 1: Summary of Synthesis Conditions for Cyclic Disulfide Peptides
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Peptide assembly | Fmoc-protected amino acids, coupling agents | 50°C, 1-2 hours per coupling | Ensures high yield and purity |
| Cleavage | TFA-based cocktail | 2-3 hours | Removes protecting groups and resin |
| Disulfide oxidation | Iodine in methanol/water | pH 7-8, room temperature | Selective formation of cyclic disulfide |
Research Findings
Recent studies demonstrate that orthogonal protecting groups on cysteine residues (e.g., Trt and Acm) enable selective disulfide bond formation, critical for the correct folding of complex cyclic peptides. Optimization of oxidation conditions reduces the formation of undesired oligomers and ensures high yield of the target cyclic disulfide structure.
Notes on Synthesis Challenges
- Steric hindrance from bulky residues like cyclohexylalanine can impede coupling efficiency.
- Selective protection/deprotection strategies are vital to prevent intermolecular disulfide formation.
- Purity and correct folding are confirmed via analytical HPLC, MS, and NMR spectroscopy.
Q & A
Basic: What analytical methods are recommended to confirm the cyclic(2-13)-disulfide structure?
Answer:
The disulfide bond can be confirmed using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
- MS (MALDI-TOF or ESI-MS): Detects the molecular weight of the intact peptide and fragmented ions to verify the disulfide linkage .
- NMR (2D NOESY or COSY): Identifies spatial proximity of cysteine residues and disulfide connectivity through proton-proton coupling .
- Reduction/alkylation assays: Treat the peptide with dithiothreitol (DTT) to break disulfide bonds, followed by alkylation (e.g., iodoacetamide), and compare MS profiles before and after reduction .
Basic: How should researchers approach the synthesis of this peptide with multiple arginine and cysteine residues?
Answer:
Use solid-phase peptide synthesis (SPPS) with tailored protecting groups:
- Cysteine residues: Protect with trityl (Trt) or acetamidomethyl (Acm) groups to prevent premature disulfide formation. The Acm group allows selective deprotection for controlled cyclization .
- Arginine residues: Use 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protection to avoid side reactions during coupling .
- Cyclohexyl-alanine: Incorporate via standard Fmoc chemistry, ensuring compatibility with SPPS solvents (e.g., DMF or NMP) .
- Cyclization: Perform oxidative folding (e.g., air oxidation or glutathione redox buffer) at pH 7.4–8.0 to form the cyclic(2-13)-disulfide .
Advanced: What experimental strategies mitigate aggregation caused by the peptide’s high arginine content?
Answer:
Aggregation can be minimized using:
- Solubilizing agents: Add 0.01% TFA or 10% DMSO to aqueous buffers to disrupt hydrophobic interactions .
- Buffer optimization: Use low-ionic-strength buffers (e.g., 10 mM ammonium acetate) or chaotropic agents (urea, guanidine HCl) during purification .
- Temperature control: Conduct synthesis and handling at 4°C to reduce kinetic aggregation .
- Tag-assisted purification: Introduce a hydrophilic tag (e.g., polylysine) during synthesis, later cleaved enzymatically .
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Answer:
Contradictions may arise from variations in:
- Peptide purity: Validate purity (>95%) via HPLC and MS; impurities (e.g., truncated sequences) can skew activity assays .
- Conformational stability: Use circular dichroism (CD) spectroscopy to confirm secondary structure consistency under experimental conditions (e.g., pH, temperature) .
- Assay specificity: Compare results across orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
- Batch-to-batch variability: Document synthesis and purification parameters (e.g., oxidation time, resin type) to identify variability sources .
Advanced: What methodologies assess the peptide’s stability under physiological conditions?
Answer:
- Accelerated stability studies: Incubate the peptide in simulated physiological buffers (pH 7.4, 37°C) and analyze degradation via HPLC at intervals (0, 24, 48 hrs) .
- Enzymatic resistance: Test against proteases (e.g., trypsin, chymotrypsin) using LC-MS to identify cleavage sites and modify labile residues (e.g., D-amino acid substitution) .
- Thermal shift assays: Monitor melting temperature (Tm) via CD spectroscopy to evaluate conformational stability .
Advanced: How can the peptide’s receptor-binding specificity be validated against structurally similar targets?
Answer:
- Competitive binding assays: Use radiolabeled or fluorescent ligands (e.g., octreotide for somatostatin receptors) to measure displacement in cell membranes .
- Alanine scanning mutagenesis: Replace key residues (e.g., arginine, phenylalanine) and compare binding affinity via surface plasmon resonance (SPR) .
- Molecular docking simulations: Predict binding modes using software like AutoDock Vina, cross-validated with mutational data .
Basic: What quality control (QC) criteria are essential for ensuring batch consistency?
Answer:
- Purity: ≥95% by reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) .
- Identity: MS/MS fragmentation matching theoretical sequences .
- Disulfide bond integrity: Compare reduced vs. non-reduced MS profiles .
- Endotoxin levels: <0.1 EU/mg for in vivo studies, tested via LAL assay .
Advanced: How can researchers optimize the peptide’s pharmacokinetic profile for in vivo studies?
Answer:
- PEGylation: Attach polyethylene glycol (PEG) to lysine or N-terminus to prolong half-life .
- Liposomal encapsulation: Use phosphatidylcholine-based liposomes to enhance bioavailability .
- Subcutaneous vs. intravenous administration: Compare absorption kinetics using LC-MS plasma concentration profiling .
Basic: What are the critical steps for handling and storing this peptide?
Answer:
- Storage: Lyophilized powder at -80°C; reconstitute in degassed buffers (e.g., 10 mM ammonium bicarbonate) to prevent oxidation .
- Avoid freeze-thaw cycles: Aliquot solutions and store at -20°C for short-term use .
- Light protection: Use amber vials to prevent photodegradation of aromatic residues (e.g., phenylalanine) .
Advanced: How can conformational dynamics of the cyclic(2-13)-disulfide be characterized?
Answer:
- Nuclear magnetic resonance (NMR): Assign NOE correlations to map tertiary structure and disulfide bond geometry .
- Molecular dynamics (MD) simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze flexibility of the cyclohexyl-alanine residue .
- Hydrogen-deuterium exchange (HDX) MS: Identify solvent-exposed regions by measuring deuterium uptake over time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
